ethyl 2-hydroxy-6-methyl-4-oxo-1H-pyridine-3-carboxylate
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Overview
Description
Ethyl 2-hydroxy-6-methyl-4-oxo-1H-pyridine-3-carboxylate is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by a pyridine ring substituted with hydroxy, methyl, and oxo groups, as well as an ethyl ester functional group. Its unique structure makes it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-6-methyl-4-oxo-1H-pyridine-3-carboxylate typically involves the condensation of 2,6-dimethyl-4-hydroxy-3-pyridinecarboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the esterification process. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-6-methyl-4-oxo-1H-pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The oxo group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-hydroxy-6-methyl-4-oxo-1H-pyridine-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-6-methyl-4-oxo-1H-pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-hydroxy-6-methylbenzoate: Similar structure but lacks the pyridine ring.
4-chloro-5-(2-hydroxy-ethylamino)-3-(2H)-pyridazinone: Contains a pyridazinone ring instead of a pyridine ring.
Phthalimide-containing benzothiazole: Different heterocyclic system but similar functional groups .
Uniqueness
Ethyl 2-hydroxy-6-methyl-4-oxo-1H-pyridine-3-carboxylate is unique due to its specific combination of functional groups and the presence of a pyridine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 2-hydroxy-6-methyl-4-oxo-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-3-14-9(13)7-6(11)4-5(2)10-8(7)12/h4H,3H2,1-2H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCZAWPDHHYFPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=CC1=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=CC1=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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